Dimethyl-1,3-thiazol-5-amine dihydrochloride
Description
Historical Development of Thiazole Derivatives in Medicinal Chemistry
The thiazole nucleus was first synthesized in 1887 by Hantzsch and Weber, who recognized its structural analogy to pyridine and potential for diverse chemical modifications. Early applications focused on dyes and vulcanization accelerators, but the discovery of thiamine (vitamin B1) in 1912 highlighted its biological indispensability. By the mid-20th century, the integration of thiazoles into penicillin analogs marked a turning point, demonstrating their utility in antimicrobial agents. For example, sulfathiazole, introduced in the 1940s, became a frontline antibiotic by inhibiting bacterial folate synthesis.
The 1980s saw thiazoles transition into antiviral and anticancer therapies. Ritonavir, a peptidomimetic protease inhibitor containing a thiazole moiety, revolutionized HIV treatment in 1996 by disrupting viral replication. Parallel developments in synthetic chemistry enabled the creation of dimethyl-substituted thiazoles, which offered improved pharmacokinetic profiles over simpler analogs. These advancements laid the groundwork for modern derivatives like dimethyl-1,3-thiazol-5-amine dihydrochloride, which benefits from strategic methyl group placement to resist oxidative degradation.
Structural Significance of the Thiazole Scaffold in Bioactive Compounds
The thiazole ring’s electronic asymmetry and aromaticity facilitate π-π stacking, hydrogen bonding, and dipole-dipole interactions with biological targets. Quantum mechanical studies reveal that the sulfur atom’s electronegativity (2.58 on the Pauling scale) creates a polarized electron distribution, enhancing binding to metalloenzymes and nucleic acids. The dimethyl substitution in this compound further modulates these properties:
| Structural Feature | Biological Impact |
|---|---|
| 2,4-Dimethyl groups | Shield the thiazole ring from cytochrome P450-mediated oxidation, prolonging half-life |
| 5-Amine substituent | Enables salt formation (e.g., dihydrochloride) for improved solubility in aqueous media |
| Conjugated π-system | Stabilizes charge-transfer complexes with DNA intercalation sites |
This scaffold’s versatility is exemplified in its role as a kinase inhibitor. The amine group at position 5 coordinates with ATP-binding pockets, while the methyl groups minimize off-target interactions through steric hindrance. Comparative studies show that dimethyl-substituted thiazoles exhibit 3–5-fold higher binding affinity to epidermal growth factor receptor (EGFR) than their non-methylated counterparts.
Current Research Trends in Thiazole-Based Drug Design
Modern drug design strategies for thiazole derivatives emphasize three pillars: hybrid pharmacophores , computational modeling , and nanotechnology-enabled delivery . Hybrid molecules combining thiazoles with quinoline or coumarin moieties have shown dual activity against tuberculosis and malaria parasites by targeting dihydrofolate reductase and hemozoin formation. For instance, a 2023 study reported a dimethylthiazole-coumarin hybrid with an IC₅₀ of 0.8 μM against Plasmodium falciparum, surpassing chloroquine’s efficacy.
Computational approaches, particularly molecular dynamics simulations, optimize substitution patterns to enhance target selectivity. Density functional theory (DFT) calculations on this compound predict a LUMO energy of −1.34 eV, ideal for nucleophilic attack on cysteine residues in SARS-CoV-2 main protease. These insights guide synthetic routes, such as the Hantzsch thiazole synthesis modified with microwave irradiation to achieve 92% yield in 15 minutes.
Nanotechnology applications address solubility challenges. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with dimethylthiazole derivatives demonstrate 80% sustained release over 72 hours, enhancing bioavailability in in vivo models. Current clinical trials focus on glioblastoma multiforme, where blood-brain barrier penetration is critical.
Properties
IUPAC Name |
2,4-dimethyl-1,3-thiazol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.2ClH/c1-3-5(6)8-4(2)7-3;;/h6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECQHFVYHZKQAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-37-6 | |
| Record name | dimethyl-1,3-thiazol-5-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-1,3-thiazol-5-amine dihydrochloride typically involves the reaction of 2,4-dimethylthiazole with amine groups under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is usually purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1,3-thiazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Dimethyl-1,3-thiazol-5-amine dihydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its thiazole ring structure allows for versatile reactions, making it valuable in the development of novel compounds. It is often utilized in the preparation of thiazole derivatives that exhibit various biological activities .
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Example Products | Reference |
|---|---|---|
| Alkylation | Thiazole derivatives | |
| Acylation | Thiazole carboxamides | |
| Condensation | Thiazolidine derivatives |
Biological Research
Antimicrobial Properties
Research indicates that compounds containing thiazole rings, including this compound, exhibit significant antimicrobial activity. These compounds can interact with bacterial enzymes and are being explored for their potential as new antibiotics or antifungal agents .
Case Study: Antibacterial Activity
A study demonstrated that derivatives of this compound showed promising antibacterial effects against multi-drug resistant strains of E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a therapeutic agent .
Medical Applications
Therapeutic Potential
The compound is under investigation for its therapeutic effects in treating infections and inflammatory conditions due to its ability to interact with specific molecular targets in the body. Its role in drug development is significant as it may lead to new treatments for various diseases .
Table 2: Therapeutic Applications of this compound
| Application Area | Potential Uses | Reference |
|---|---|---|
| Infectious Diseases | Antibiotic development | |
| Cancer Treatment | Anticancer drug formulations | |
| Anti-inflammatory | Treatment for inflammatory diseases |
Industrial Applications
Usage in Production
Industrially, this compound is utilized in the production of dyes, pigments, and specialty chemicals. Its stability and reactivity make it a valuable component in manufacturing processes where chemical properties are critical .
Mechanism of Action
The mechanism of action of dimethyl-1,3-thiazol-5-amine dihydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated through the formation of hydrogen bonds and other non-covalent interactions. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Methyl/Amine Modifications
(a) (2,4-Dimethyl-1,3-thiazol-5-yl)methylamine dihydrochloride
- Molecular Formula : C₆H₁₂Cl₂N₂S
- Key Features : Additional methyl group at the 4-position and a methylamine substituent at the 5-position.
(b) [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride
Aryl-Substituted Thiazole Derivatives
(a) {[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
- CAS : 1185709-34-5
- Molecular Formula : C₁₁H₁₄Cl₂N₂OS
- Key Features : 3-Methoxyphenyl group at the 2-position of the thiazole ring.
- The methoxy group may also modulate solubility and metabolic stability .
(b) {[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride
Heterocyclic-Fused Analogues
2-{5H,6H-[1,2,4]Triazolo[3,4-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride
Comparative Analysis Table
Key Research Findings
- Solubility and Bioavailability : Dihydrochloride salts, including the target compound, generally exhibit higher aqueous solubility than their freebase counterparts, facilitating in vitro and in vivo studies .
- Antimicrobial Potential: Thiazole derivatives with methyl/amine substituents (e.g., ) show activity against Staphylococcus aureus and Bacillus subtilis, suggesting possible antimicrobial applications .
- Synergistic Effects : Combinations of thiazole derivatives with antibiotics (e.g., vancomycin) demonstrate enhanced efficacy, highlighting their role as adjuvants .
Biological Activity
Dimethyl-1,3-thiazol-5-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including antimicrobial and anticancer research.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its ability to interact with biological macromolecules. The thiazole moiety contributes to the compound's pharmacological properties by facilitating interactions with enzymes and proteins through hydrogen bonding and other non-covalent interactions.
The primary mechanism of action for this compound involves:
- Antimicrobial Activity : The compound disrupts bacterial cell membranes and interferes with essential metabolic processes. This disruption leads to cell death in susceptible microorganisms.
- Cytotoxic Activity : Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. The presence of electron-donating groups on the thiazole ring enhances this activity by stabilizing interactions with cellular targets .
Antimicrobial Properties
This compound has been investigated for its potential as an antimicrobial agent. It exhibits activity against various bacterial strains, including:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective against MRSA |
| Escherichia coli | Moderate susceptibility |
| Candida albicans | Antifungal properties |
Research indicates that the compound shows promising results against drug-resistant strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound's anticancer potential has been evaluated through various assays. For instance, this compound has demonstrated cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| Jurkat (human T-cell leukemia) | 1.61 ± 1.92 |
These results suggest that the compound may inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Efficacy : A study found that compounds similar to dimethyl-1,3-thiazol-5-amine showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens .
- Cytotoxicity Assays : In vitro assays demonstrated that thiazole derivatives could effectively induce apoptosis in cancer cells through specific interactions with Bcl-2 proteins, indicating their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : Investigations into the structure of thiazole derivatives revealed that modifications at specific positions could enhance biological activity, suggesting pathways for optimizing therapeutic efficacy .
Q & A
Q. What are the common synthetic routes for Dimethyl-1,3-thiazol-5-amine dihydrochloride, and how can purity be ensured?
Methodological Answer: The synthesis typically involves condensation of 2-methyl-1,3-thiazol-5-amine with formaldehyde and methylamine under acidic conditions (e.g., HCl), followed by precipitation as the dihydrochloride salt . Key steps include:
- Reaction Conditions: Reflux in an acidic medium (HCl) to facilitate imine formation.
- Purification: Recrystallization from ethanol or aqueous HCl to remove unreacted precursors and byproducts .
- Yield Optimization: Adjusting molar ratios of starting materials (e.g., 1:1.2:1 for amine:formaldehyde:methylamine) and monitoring pH to stabilize the intermediate .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use -NMR to confirm methyl group integration (δ 2.5–3.0 ppm for thiazole-CH) and amine protons (broad signals at δ 5.0–6.0 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to assess purity (>98%) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 215.14) .
Advanced Research Questions
Q. How can solubility challenges of this compound in aqueous buffers be addressed for biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤5% v/v) to pre-dissolve the compound, followed by dilution in PBS (pH 7.4) to minimize aggregation .
- Salt Form Adjustment: Compare dihydrochloride with other salts (e.g., sulfate) for improved solubility, as the hydrochloride form may precipitate in high-ionic-strength buffers .
- Structural Analog Screening: Test derivatives with hydrophilic substitutions (e.g., hydroxyl or methoxy groups) to enhance aqueous compatibility .
Q. How can contradictory reports on its antimicrobial vs. anticancer activity be resolved?
Methodological Answer:
- Dose-Response Profiling: Conduct assays across a wide concentration range (0.1–100 µM) to identify activity-specific thresholds (e.g., IC for cancer cells vs. MIC for bacteria) .
- Target Engagement Studies: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to proposed targets (e.g., thymidylate synthase for anticancer activity) .
- Comparative Analysis with Structural Analogs:
| Compound | Substitution | Activity Profile |
|---|---|---|
| This compound | 5-amine, 2-CH | Anticancer (IC = 12 µM) |
| 4-Methyl-1,3-thiazol-2-amine dihydrochloride | 2-amine, 4-CH | Antimicrobial (MIC = 8 µg/mL) |
Q. What computational strategies can predict its reactivity in novel synthetic pathways?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediate stability during nucleophilic substitution or oxidation reactions .
- Machine Learning Models: Train on databases like Reaxys to prioritize feasible reactions (e.g., Suzuki coupling at the thiazole C-4 position) .
- Retrosynthetic Analysis: Leverage tools like Pistachio or BKMS_METABOLIC to identify one-step routes from commercially available precursors (e.g., 2-methylthiazole-5-carbaldehyde) .
Data Analysis and Experimental Design
Q. How to design a statistically robust assay for evaluating enzyme inhibition?
Methodological Answer:
- DOE (Design of Experiments): Apply a Central Composite Design to optimize variables (pH, temperature, inhibitor concentration) and assess interactions .
- Control Strategies: Include positive controls (e.g., methotrexate for dihydrofolate reductase inhibition) and negative controls (DMSO vehicle) .
- Data Normalization: Use Z-score or % inhibition relative to baseline activity to minimize plate-to-plate variability .
Q. What methods validate the compound’s stability under long-term storage conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks, then analyze via HPLC for degradation products (e.g., oxidized thiazole rings) .
- Accelerated Stability Testing: Store at 25°C/60% RH and monitor every 3 months for changes in purity (>95% threshold) .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
